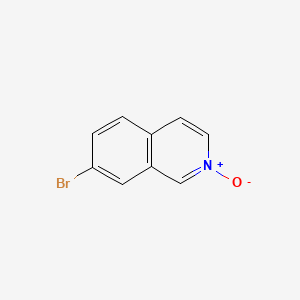

7-Bromoisoquinoline 2-oxide

Description

Historical Context and Evolution of Isoquinoline (B145761) N-Oxide Chemistry

The history of isoquinoline chemistry dates back to 1885 when isoquinoline was first isolated from coal tar. wikipedia.org The development of synthetic methods, such as the Bischler-Napieralski and Pictet-Spengler reactions, paved the way for the creation of a diverse array of isoquinoline derivatives. wikipedia.org The introduction of the N-oxide functionality to the isoquinoline core represented a significant advancement, expanding the synthetic and biological potential of this class of compounds. Isoquinoline alkaloids, naturally occurring compounds featuring the isoquinoline framework, have been a subject of intense research since the 19th century due to their wide range of biological activities. nih.gov The N-oxidation of these and synthetic isoquinolines was found to modulate their properties, often enhancing their utility in various chemical transformations. clockss.org

Significance of N-Oxide Functionality in Heterocyclic Chemistry

The N-oxide group in a heterocyclic compound like 7-Bromoisoquinoline (B118868) 2-oxide introduces profound changes to the molecule's electronic and chemical properties. The N-oxide bond is highly polar, which can increase the solubility of the parent heterocycle and influence its reactivity. acs.org This functionality can act as an internal oxidizing agent and can be a directing group in certain reactions. youtube.com Moreover, the N-oxide can be readily removed, providing a strategic tool for the functionalization of the heterocyclic ring system. thieme-connect.de In medicinal chemistry, the introduction of an N-oxide can alter a molecule's pharmacokinetic profile and can be a key feature in the design of prodrugs. acs.org

Structural Framework of 7-Bromoisoquinoline 2-oxide within the Context of Isoquinoline Derivatives

This compound is a derivative of isoquinoline, a benzopyridine composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. wikipedia.org The bromine atom at the 7-position and the N-oxide at the 2-position are key structural features that define its reactivity. The bromine atom serves as a versatile handle for various cross-coupling and substitution reactions, allowing for the introduction of diverse functionalities. The N-oxide group, as previously mentioned, activates the isoquinoline ring system in unique ways and provides an additional site for chemical modification.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-bromo-2-oxidoisoquinolin-2-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-2-1-7-3-4-11(12)6-8(7)5-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRDQGRZLHHBPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=C[N+](=C2)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contemporary Synthetic Methodologies for 7 Bromoisoquinoline 2 Oxide

Direct N-Oxidation Approaches to Isoquinoline (B145761) Systems

The most straightforward route to isoquinoline N-oxides involves the direct oxidation of the nitrogen atom in the isoquinoline ring system. This approach is favored for its atom economy and often proceeds under mild conditions. The choice of oxidant and reaction conditions is crucial to achieve high yields and selectivity, particularly when the isoquinoline ring is substituted with potentially reactive groups like bromine.

Peroxyacid-Mediated Oxidation Strategies

Peroxyacids are classic and highly effective reagents for the N-oxidation of azaaromatic compounds, including isoquinolines. The reaction proceeds via the transfer of an oxygen atom from the peroxyacid to the nitrogen atom of the isoquinoline.

One of the most commonly employed peroxyacids for this transformation is meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of substituted isoquinolines with m-CPBA typically occurs in chlorinated solvents such as dichloromethane (B109758) or chloroform (B151607) at or below room temperature. The reaction is generally clean and provides the corresponding N-oxides in good to excellent yields. For instance, the direct oxidation of a substituted isoquinoline can be efficiently achieved using m-CPBA. nih.gov

Another effective system involves the in-situ generation of peroxyacetic acid from hydrogen peroxide and acetic acid. This method has been successfully applied to the N-oxidation of various quinoline (B57606) derivatives and is applicable to isoquinolines as well. lew.ro The reaction is typically carried out by heating the substrate with hydrogen peroxide in glacial acetic acid. lew.ro

Table 1: Examples of Peroxyacid-Mediated N-Oxidation of Isoquinoline Derivatives This table is representative of the methodology and may not include 7-bromoisoquinoline (B118868) 2-oxide specifically due to the proprietary nature of some synthetic routes.

| Starting Material | Oxidizing Agent | Solvent | Conditions | Yield (%) |

| Isoquinoline | m-CPBA | Dichloromethane | Room Temp | >90 |

| 2-Methylquinoline | H₂O₂ / Acetic Acid | Glacial Acetic Acid | 65-70°C, 9h | High |

| Substituted Isoquinoline | m-CPBA | Chloroform | 0°C to RT | Good |

Note: The yields are indicative and can vary based on the specific substrate and reaction scale.

Hydrogen Peroxide-Based Catalytic Oxidations

To enhance the efficiency and sustainability of N-oxidation reactions, catalytic systems utilizing hydrogen peroxide as the terminal oxidant have been developed. These methods are considered "greener" as the primary byproduct is water.

Various metal catalysts have been shown to be effective for the N-oxidation of quinolines and isoquinolines with hydrogen peroxide. For example, sodium tungstate (B81510) (Na₂WO₄) in the presence of activated carbon has been used to catalyze the oxidation of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives to the corresponding isoquinoline N-oxides using molecular oxygen, which can be conceptually extended to direct oxidation with H₂O₂. researchtrends.net

More directly, polyoxometalate catalysts have demonstrated high efficacy. A Keplerate-type polyoxomolybdate has been used for the N-oxidation of quinoline and isoquinoline at room temperature with hydrogen peroxide, achieving high yields. organic-chemistry.org This system highlights the potential for mild and efficient catalytic N-oxidation.

Table 2: Catalytic Hydrogen Peroxide-Based N-Oxidation of Isoquinolines This table illustrates the application of catalytic H₂O₂ systems for isoquinoline N-oxidation.

| Substrate | Catalyst | Oxidant | Solvent | Temperature | Yield (%) |

| Isoquinoline | {Mo₁₃₂} | H₂O₂ | Water/Ethanol (B145695) | Room Temp | High |

| Quinoline | Na₂WO₄ / Activated Carbon | O₂ (conceptual H₂O₂) | Methanol | Reflux | Moderate |

Note: The specific application to 7-bromoisoquinoline may require optimization of reaction conditions.

Other Oxidative Reagents for N-Oxide Formation

Beyond peroxyacids and catalytic hydrogen peroxide systems, a variety of other reagents can effect the N-oxidation of isoquinolines.

The urea-hydrogen peroxide adduct (UHP) is a stable, solid-phase oxidant that can be used for the N-oxidation of nitrogen heterocycles under mild, often solvent-free, conditions. organic-chemistry.org This reagent is considered a safe and convenient alternative to concentrated hydrogen peroxide. organic-chemistry.orgorgsyn.org

Sodium perborate (B1237305) in acetic acid is another effective system for the N-oxidation of azines. organic-chemistry.org Additionally, potassium permanganate (B83412) (KMnO₄) has been reported to oxidize quinoline derivatives, and under controlled conditions, can lead to N-oxidation products, although over-oxidation of the carbocyclic ring is a potential side reaction. brainly.intcrjournal.com

Indirect Synthetic Routes to 7-Bromoisoquinoline 2-oxide

Indirect methods for the synthesis of isoquinoline N-oxides involve the construction of the N-oxide-containing ring system from acyclic or different heterocyclic precursors. These routes can offer advantages in terms of controlling the substitution pattern and accessing derivatives that are difficult to prepare via direct oxidation.

Cyclization Reactions Leading to Isoquinoline N-Oxide Formation

A powerful and contemporary method for the synthesis of polysubstituted isoquinoline N-oxides involves the intramolecular oxidative cyclization of o-vinylaryl ketoximes mediated by hypervalent iodine(III) reagents. acs.orgfigshare.comnih.gov This strategy allows for the direct formation of the isoquinoline N-oxide core with a high degree of functional group tolerance. nih.gov

The reaction typically employs phenyliodine bis(trifluoroacetate) (PIFA) as the oxidant in a non-nucleophilic fluorinated solvent such as 2,2,2-trifluoroethanol (B45653) (TFE). acs.orgfigshare.comnih.gov The proposed mechanism involves the oxidation of the oxime by the hypervalent iodine reagent to form a reactive intermediate, which then undergoes an intramolecular electrophilic attack by the vinyl group to construct the heterocyclic ring. acs.orgfigshare.com

Research has shown that a variety of substituents on both the aryl ring and the ketoxime moiety are well-tolerated, leading to a wide range of substituted isoquinoline N-oxides in moderate to excellent yields. nih.govacs.org This methodology provides a convergent and flexible approach to complex isoquinoline N-oxides that might be challenging to access through direct oxidation of pre-functionalized isoquinolines, where undesired side reactions could occur. nih.gov

Table 3: Substrate Scope of Hypervalent Iodine-Mediated Synthesis of Isoquinoline N-Oxides This table showcases the versatility of the hypervalent iodine-mediated cyclization for the synthesis of various substituted isoquinoline N-oxides.

| Substrate (o-vinylaryl ketoxime) | Reagent | Solvent | Yield (%) |

| 1-(2-vinylphenyl)ethan-1-one oxime | PIFA | TFE | 93 |

| 1-(2-vinylphenyl)propan-1-one oxime | PIFA | TFE | 95 |

| Cyclopentyl(2-vinylphenyl)methanone oxime | PIFA | TFE | 83 |

| Phenyl(2-vinylphenyl)methanone oxime | PIFA | TFE | 72 |

| 1-(4-methoxy-2-vinylphenyl)ethan-1-one oxime | PIFA | TFE | 93 |

| 1-(4-chloro-2-vinylphenyl)ethan-1-one oxime | PIFA | TFE | 91 |

| 1-(thiophen-3-yl(2-vinylphenyl))ethan-1-one oxime | PIFA | TFE | 70 |

Data sourced from a study on the synthesis of polysubstituted isoquinoline N-oxides. nih.govacs.org While a 7-bromo substituted precursor is not explicitly shown, the tolerance for halogen substituents (e.g., chloro) suggests the applicability to 7-bromoisoquinoline precursors.

Functional Group Interconversions on Precursor Isoquinoline N-Oxides

The synthesis of this compound can also be achieved through the modification of pre-existing heterocyclic cores. This involves either introducing a bromine atom onto an isoquinoline N-oxide scaffold or oxidizing a pre-brominated isoquinoline.

Bromination Strategies for Isoquinoline N-Oxides

Direct electrophilic bromination of the isoquinoline ring system is a known, albeit sometimes challenging, process. The bromination of unsubstituted isoquinoline often results in a mixture of 5-bromo and 8-bromo isomers. youtube.comiust.ac.ir For the N-oxide derivative, achieving regioselectivity at the C7 position requires careful control of reaction conditions. While direct C7 bromination of isoquinoline N-oxide is not extensively detailed in the provided results, analogous reactions on related heterocycles, such as the C8-bromination of quinoline N-oxides using N-bromosuccinimide (NBS), suggest that direct halogenation is a feasible, though potentially low-yielding, strategy. researchgate.net The presence of the N-oxide group alters the electronic properties of the ring, which can influence the position of electrophilic attack.

Derivatization of 7-Substituted Isoquinolines to their N-Oxide Form

A more common and often more direct route to this compound involves the N-oxidation of 7-bromoisoquinoline. This is a conventional method for preparing various N-oxides. nih.gov The process typically employs an oxidizing agent to convert the nitrogen atom of the isoquinoline ring into its corresponding N-oxide. evitachem.com A widely used reagent for this transformation is meta-chloroperbenzoic acid (mCPBA). evitachem.com The reaction is generally efficient and involves treating the 7-bromoisoquinoline substrate with the oxidizing agent in a suitable solvent, such as dichloromethane. evitachem.com This approach benefits from the commercial availability or straightforward synthesis of 7-bromoisoquinoline.

Table 2: Common Oxidizing Agents for N-Oxide Formation

| Oxidizing Agent | Abbreviation | Typical Solvent | Reference |

|---|---|---|---|

| meta-Chloroperbenzoic acid | mCPBA | Dichloromethane (DCM) | evitachem.com |

| Pyridine (B92270) N-oxide | PNO | Various high-boiling solvents | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce waste and utilize more environmentally benign processes, are increasingly being applied to heterocyclic synthesis.

A prominent example is the copper-catalyzed synthesis of isoquinoline N-oxides in water. nih.govrsc.org This method aligns with several key green chemistry principles:

Use of Safer Solvents: The reaction utilizes water as the solvent, avoiding volatile and often toxic organic solvents. nih.govrsc.org

Atom Economy: The intramolecular cyclization pathway exhibits high atom economy, maximizing the incorporation of atoms from the starting materials into the final product. nih.gov

Energy Efficiency: The reactions can often be performed under relatively mild conditions. rsc.org

Waste Prevention: By eliminating the need for additives or ligands, the process simplifies purification and reduces the generation of chemical waste. nih.govrsc.org

Challenges and Advancements in Scalable Synthesis of this compound

The production of this compound on a larger scale presents several challenges, primarily stemming from the synthesis of its precursor, 7-bromoisoquinoline.

Challenges:

Low Yields and Isomer Separation: Classic synthetic routes like the Pomeranz-Fritsch reaction are plagued by low yields, often around 20%. google.com A significant drawback of this method is the co-production of the 5-bromoisoquinoline (B27571) isomer, which is difficult to separate from the desired 7-bromo product. google.com This difficulty in purification and low efficiency contribute to the high cost of the compound. google.com

Harsh Reaction Conditions: Some traditional methods require strong acids and high temperatures, which can limit the tolerance of other functional groups on the substrate and pose safety and environmental concerns. google.com

Synthesis of Specific Isomers: The synthesis of specific, less-favored isomers can be a limiting factor in developing derivatives for further applications, as seen in the synthesis of related isoquinolinequinone N-oxides where C6 isomers are produced in much lower yields than C7 isomers. acs.org

Advancements:

Improved Synthetic Routes: New methods are being developed to overcome the limitations of classical syntheses. For instance, a novel diazotization method for converting aromatic amines to bromides has been proposed that operates in non-aqueous solvents under mild, room-temperature conditions, simplifying the procedure and workup. google.com

Scalable Catalytic Systems: Modern catalytic methods are being designed with scalability in mind. The copper-catalyzed synthesis of isoquinoline N-oxides has been successfully demonstrated on a gram scale, indicating its potential for practical, larger-scale applications. rsc.org

Efficient Oxidation Protocols: The development of efficient and scalable oxidation methods, such as using catalytic amounts of cerium ammonium (B1175870) nitrate (B79036) (CAN) for the oxidation of tetrahydroisoquinoline derivatives, points towards more viable industrial processes for related structures. rsc.org

Table 3: Summary of Challenges and Advancements in Scalable Synthesis

| Aspect | Challenge | Advancement | Reference |

|---|---|---|---|

| Yield & Purity | Low yields (~20%) and difficult separation of 5- and 7-bromo isomers in classical methods. | Development of new routes with higher yields and improved regioselectivity. | google.com |

| Reaction Conditions | Use of harsh reagents (e.g., strong acids) and high temperatures. | Introduction of milder reaction conditions (e.g., room temperature, non-aqueous diazotization). | google.com |

| Scalability | Many lab-scale syntheses are not easily transferable to large-scale production. | Catalytic systems (e.g., Cu(I)-catalyzed) proven to be effective on a gram-scale. | rsc.org |

Compound Reference Table

Table 4: List of Chemical Compounds

| Compound Name | Molecular Formula | Role in Synthesis |

|---|---|---|

| This compound | C₉H₆BrNO | Target Compound |

| 7-Bromoisoquinoline | C₉H₆BrN | Precursor |

| Isoquinoline N-oxide | C₉H₇NO | Precursor |

| (E)-2-alkynylaryl oxime | Varies | Starting material for Cu(I)-catalyzed synthesis |

| Diazo compounds | Varies | Reactant for Rh(III)-catalyzed synthesis |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Brominating agent |

| meta-Chloroperbenzoic acid | C₇H₅ClO₃ | Oxidizing agent |

| Pyridine N-oxide | C₅H₅NO | Oxidizing agent |

| Cerium(IV) ammonium nitrate | (NH₄)₂Ce(NO₃)₆ | Oxidizing agent |

| 5-Bromoisoquinoline | C₉H₆BrN | Isomeric byproduct |

Chemical Reactivity and Transformation Pathways of 7 Bromoisoquinoline 2 Oxide

Reactions Involving the N-Oxide Moiety

The presence of the N-oxide introduces a polarized N⁺-O⁻ bond, which significantly alters the electron distribution within the isoquinoline (B145761) ring system and provides a reactive site for various transformations.

Photochemical Rearrangements and Isomerizations

Aromatic N-oxides are known to undergo fascinating photochemical rearrangements, and isoquinoline N-oxides are no exception. Upon irradiation, these compounds can isomerize to form a variety of products, with the reaction pathways often being solvent-dependent.

One of the principal photochemical reactions of isoquinoline N-oxides is the rearrangement to the corresponding lactam, isoquinolone. This transformation is particularly predominant in hydroxylic solvents. While direct studies on 7-bromoisoquinoline (B118868) 2-oxide are not extensively documented, research on the closely related 4-bromoisoquinoline (B23445) N-oxide demonstrates this reactivity. Irradiation of 4-bromoisoquinoline N-oxide in ethanol (B145695) or t-butyl alcohol leads to the formation of the corresponding lactam. This reaction is believed to proceed from the excited singlet state of the N-oxide.

The proposed mechanism involves an initial electron transfer followed by a hydrogen atom transfer between the excited N-oxide and a hydrogen-bonded solvent molecule, forming a radical ion pair. This intermediate then collapses to form the lactam product.

Table 1: Photochemical Isomerization of 4-Bromoisoquinoline N-oxide to the Corresponding Lactam

| Solvent | Product | Yield |

| Ethanol | 4-Bromoisoquinolone | 56% |

| t-Butyl Alcohol | 4-Bromoisoquinolone | 41% |

Data extrapolated from studies on 4-bromoisoquinoline N-oxide.

The photochemical rearrangements of aromatic N-oxides are widely believed to proceed through a transient, high-energy oxaziridine (B8769555) intermediate. This three-membered ring is formed by the photoisomerization of the N-oxide. Although these oxaziridines derived from aromatic N-oxides are typically too unstable to be isolated, they are considered crucial intermediates on the pathway to various photoproducts, including lactams and oxazepines.

The generally accepted mechanism posits that upon absorption of UV light, the N-oxide is promoted to an excited singlet state, which then rearranges to the oxaziridine. This intermediate can then undergo further thermal or photochemical reactions to yield the final products. For instance, the formation of isoquinolone is thought to occur via the rearrangement of the oxaziridine intermediate.

An intriguing aspect of the photochemical isomerization of isoquinoline N-oxides is the influence of external magnetic fields. Studies on unsubstituted isoquinoline N-oxide have shown that the chemical yield of the resulting lactam exhibits a minimum at a specific magnetic field strength (around 10 kG) when irradiated in ethanol. This phenomenon is attributed to the "radical ion pair mechanism," where the magnetic field affects the intersystem crossing between the singlet and triplet states of the radical ion pair intermediate.

However, research on substituted isoquinoline N-oxides, such as 4-bromoisoquinoline N-oxide, has revealed that the presence of an electron-donating substituent can render the photochemical isomerization insensitive to external magnetic fields. The yield of the lactam from 4-bromoisoquinoline N-oxide was found to be independent of the magnetic field strength. This observation provides strong support for the radical ion pair mechanism, suggesting that the electronic nature of the substituents plays a crucial role in the magnetic field effect.

Deoxygenation Strategies and Mechanisms

The removal of the oxygen atom from the N-oxide moiety, known as deoxygenation, is a fundamental transformation that regenerates the parent isoquinoline. This reaction is important for synthetic sequences where the N-oxide is used as a directing group or to modulate reactivity, and its subsequent removal is required. A variety of reagents and methods have been developed for the deoxygenation of heteroaromatic N-oxides.

Common deoxygenating agents include trivalent phosphorus compounds like triphenylphosphine (B44618) (PPh₃) and phosphorus trichloride (B1173362) (PCl₃), as well as various reducing metals and catalytic systems. The general mechanism for deoxygenation with phosphines involves the nucleophilic attack of the phosphine (B1218219) on the oxygen atom of the N-oxide, forming a phosphine oxide and the deoxygenated heterocycle.

While specific studies detailing the deoxygenation of 7-bromoisoquinoline 2-oxide are not prevalent, the methods applicable to other isoquinoline N-oxides are expected to be effective.

Table 2: Common Reagents for the Deoxygenation of Heteroaromatic N-Oxides

| Reagent | Conditions |

| Triphenylphosphine (PPh₃) | Typically requires heating in a suitable solvent. |

| Phosphorus trichloride (PCl₃) | A more reactive and less selective reagent. |

| Sodium dithionite (B78146) (Na₂S₂O₄) | A mild and effective reducing agent in aqueous media. |

| Catalytic Hydrogenation (e.g., H₂/Pd-C) | Effective but may also reduce other functional groups. |

A notable method involves a sequential cyclization-deoxygenation reaction. For instance, o-alkynylbenzaldoximes can be cyclized to form isoquinoline N-oxides, which are then deoxygenated in situ using carbon disulfide (CS₂). This process is believed to proceed through a radical deoxygenation mechanism.

Nucleophilic Attack at the N-Oxide Oxygen Atom

The oxygen atom of the N-oxide group is nucleophilic and can be attacked by electrophilic reagents. This reactivity is harnessed in several important synthetic transformations. A classic example is the Boekelheide reaction, which, although more commonly associated with picoline N-oxides, illustrates the principle of nucleophilic attack on the N-oxide oxygen followed by rearrangement.

In the context of isoquinoline N-oxides, reaction with acetic anhydride (B1165640) is a key transformation. This reaction proceeds via the initial acylation of the N-oxide oxygen to form an O-acetylated intermediate. This intermediate is highly activated and susceptible to subsequent nucleophilic attack at the C1 position, leading to the formation of 1-acetoxyisoquinoline. This reaction provides a pathway to functionalize the C1 position of the isoquinoline ring system.

While the reaction of Grignard reagents with isoquinoline N-oxides typically results in addition to the carbon framework of the ring, the initial interaction can be viewed as coordination with the N-oxide oxygen, which activates the ring towards nucleophilic attack.

Reactivity at the Isoquinoline Core

The isoquinoline N-oxide scaffold is a versatile platform for a variety of chemical transformations. The N-oxide group not only modifies the electronic properties of the heterocyclic core but also acts as a powerful directing group in C-H functionalization reactions.

Electrophilic Aromatic Substitution on this compound

Electrophilic aromatic substitution (SEAr) on the isoquinoline ring system is a challenging process. The nitrogen atom in the heterocyclic ring is basic and readily reacts with electrophiles or the acidic reaction media, leading to the formation of a positively charged isoquinolinium salt. stackexchange.com This positive charge strongly deactivates the entire ring system towards further electrophilic attack, making such reactions significantly slower than on comparable carbocyclic aromatic compounds like naphthalene. stackexchange.com

Generally, electrophilic substitution on isoquinoline and its derivatives occurs preferentially on the carbocyclic (benzene) ring, which is more electron-rich compared to the pyridinoid ring. quimicaorganica.org The most favored positions for attack are C-5 and C-8, as the resulting cationic intermediates (Wheland intermediates) are more stable. quimicaorganica.orgrsc.org

The presence of the N-oxide group in this compound modifies this reactivity profile. The N-oxide is an activating group, as the oxygen atom can donate electron density back into the ring system through resonance. libretexts.org This can facilitate substitution, particularly at the C-4 position. quimicaorganica.org However, under the strongly acidic conditions often required for SEAr reactions like nitration (using H₂SO₄/HNO₃), the N-oxide oxygen would likely be protonated, diminishing its activating effect and favoring substitution on the carbocyclic ring at positions 5 and 8. stackexchange.commasterorganicchemistry.com The bromo-substituent at C-7 is a deactivating, ortho-, para-director, which would further influence the regiochemical outcome of any substitution on the carbocyclic ring. Specific experimental data on electrophilic aromatic substitution reactions performed directly on this compound is limited, but the general principles suggest a complex reactivity pattern dependent on the precise reaction conditions.

Nucleophilic Aromatic Substitution at Brominated Position (C-7)

The displacement of the bromine atom at the C-7 position via a nucleophilic aromatic substitution (SNAr) mechanism is another potential transformation pathway. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. researchgate.net These groups help to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

Directed C-H Functionalization Strategies

One of the most powerful aspects of the N-oxide group is its ability to act as an internal directing group for transition metal-catalyzed C-H functionalization. This strategy allows for highly regioselective introduction of new functional groups at otherwise unreactive C-H bonds, bypassing traditional substitution patterns. nih.govresearchgate.net

The oxygen atom of the N-oxide can chelate to a metal center, directing functionalization to the adjacent C-H bonds. For isoquinoline N-oxides, this typically leads to reactions at the C-1 and C-8 positions.

C-8 Functionalization: A significant number of studies have demonstrated the selective functionalization of the C-8 position in quinoline (B57606) and isoquinoline N-oxides. Rhodium(III) and Ruthenium(II) catalysts have proven particularly effective for C-8 arylation with arylboronic acids. nih.govnih.govkaist.ac.kr Furthermore, Rh(III) catalysis enables the direct alkylation and alkynylation at the C-8 position using diazo compounds and terminal alkynes, respectively. ibs.re.kr These reactions exhibit excellent functional group tolerance, with halogenated substrates like this compound being viable candidates for such transformations, allowing for subsequent modifications. ibs.re.kr

C-1 Functionalization: The C-1 position of isoquinoline N-oxide is electronically activated and sterically accessible, making it a prime target for functionalization. For example, a metal-free, deoxygenative C-1 heteroarylation of isoquinoline N-oxide with N-sulfonyl-1,2,3-triazoles has been developed, affording C-1 triazolyl isoquinolines in high yields. nih.govbeilstein-journals.org This type of reactivity highlights the synthetic utility of the C-1 position for constructing complex heterocyclic systems.

A notable example of directed functionalization is the direct regioselective phosphonation of heteroaryl N-oxides, where this compound has been used as a reactant with H-phosphonates. rsc.org

| Position | Reaction Type | Catalyst/Reagents | Product Type | Reference |

|---|---|---|---|---|

| C-8 | Arylation | Ru(II) or Rh(III) / Arylboronic Acids | 8-Arylisoquinoline N-oxides | nih.govnih.gov |

| C-8 | Alkylation | Rh(III) / Diazo compounds | 8-Alkylisoquinoline N-oxides | ibs.re.kr |

| C-8 | Alkynylation | Rh(III) / Terminal alkynes | 8-Alkynylisoquinoline N-oxides | ibs.re.kr |

| C-1 | Heteroarylation | Metal-free / N-sulfonyl-1,2,3-triazoles | 1-Triazolylisoquinolines | nih.govbeilstein-journals.org |

| C-2 (Quinoline) | Phosphonation | Metal-free / H-phosphonates | 2-Phosphonylquinolines | rsc.org |

Beyond the installation of alkyl and aryl groups, transition metal-catalyzed C-H activation can be employed for olefination (alkenylation) and oxyarylation reactions. The N-oxide directing group is also crucial for these transformations. Palladium-catalyzed C-H olefination of quinoline N-oxides has been reported, typically occurring at the C-2 position. nih.gov Similarly, Rhodium-catalyzed annulation reactions of isoquinoline N-oxides with alkynes proceed via C-H activation to build more complex fused systems. researchgate.net

Palladium-catalyzed C-8 arylation of quinoline N-oxides using diaryliodonium salts provides another route to C-C bond formation at this distal position. researchgate.net Computational studies on Pd(II)-catalyzed C-H activation of quinoline N-oxides have shed light on the factors controlling the selectivity between the C-2 and C-8 positions, highlighting the importance of the catalyst, ligands, and reaction conditions in directing the outcome. rsc.org While direct examples of olefination or oxyarylation on this compound are not prominent in the literature, the established methodologies for related N-oxide systems suggest these transformations are highly feasible.

Transformations Involving the Bromo Substituent

The bromine atom at C-7 serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The N-oxide can be retained or removed prior to coupling, expanding the synthetic possibilities.

Suzuki-Miyaura Coupling: The Suzuki reaction, which couples an organoboron reagent with an organic halide, is a powerful method for forming C-C bonds. acs.org The C-7 bromine of 7-bromoisoquinoline (or its N-oxide) can be coupled with various aryl- or vinyl-boronic acids or esters to synthesize 7-aryl- or 7-vinyl-isoquinoline derivatives. nih.govrsc.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, providing a direct route to alkynylated aromatic systems. wikipedia.orgnih.govorganic-chemistry.org The Sonogashira coupling of 7-bromoisoquinoline would yield 7-alkynylisoquinolines, which are valuable building blocks for pharmaceuticals and materials. libretexts.orgyoutube.com

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a new, substituted alkene. organic-chemistry.orgwikipedia.orgmdpi.com Applying this reaction to 7-bromoisoquinoline allows for the introduction of various vinyl groups at the C-7 position. researchgate.net

These cross-coupling reactions are generally robust and tolerate a wide range of functional groups. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and depends on the specific substrates being coupled.

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Ar-B(OH)₂ or Ar-B(OR)₂ | Pd(0) catalyst, Ligand, Base | 7-Arylisoquinoline | acs.orgnih.gov |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | 7-Alkynylisoquinoline | wikipedia.orgnih.gov |

| Heck Reaction | Alkene (H₂C=CHR) | Pd(0) catalyst, Base | 7-Vinylisoquinoline | wikipedia.orgresearchgate.net |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

While specific studies detailing the cross-coupling reactions of this compound are not extensively documented in the reviewed literature, the reactivity of similar bromo-substituted heterocyclic N-oxides provides a strong basis for predicting its behavior. The C-Br bond at the 7-position is amenable to palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.gov

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org For this compound, a Suzuki-Miyaura reaction with an arylboronic acid would be expected to yield a 7-arylisoquinoline 2-oxide. The general conditions for such a transformation on a related bromo-substituted aza-heterocycle, N-substituted 4-bromo-7-azaindole, have been reported, suggesting the feasibility of this reaction. beilstein-journals.org Although not specific to the 2-oxide, the synthesis of 8-arylisoquinoline derivatives from 8-bromotetrahydroisoquinolines has been achieved via Suzuki cross-coupling, further supporting the potential for this transformation on the isoquinoline scaffold. researchgate.net

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. acs.org It is anticipated that this compound could undergo a Heck reaction with various alkenes to introduce a vinyl group at the 7-position.

Sonogashira Coupling: This coupling reaction involves a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orglibretexts.org The Sonogashira coupling of this compound would provide access to 7-alkynylisoquinoline 2-oxides, which are versatile intermediates for further synthesis.

A representative table of conditions for Suzuki-Miyaura reactions on a related bromo-aza-heterocycle is provided below to illustrate the potential reaction parameters.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Bromo-Aza-Heterocycle

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 85-95 |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Dioxane | 100 | 88-94 |

Data is based on reactions of N-substituted 4-bromo-7-azaindoles and is intended to be illustrative for the potential reactivity of this compound. beilstein-journals.org

Reduction and Reductive Debromination Reactions

The N-oxide functionality in this compound can be readily reduced to the corresponding isoquinoline. A variety of reducing agents can be employed for this transformation. For instance, diboron (B99234) reagents like bis(pinacolato)diboron (B136004) ((pinB)₂) have been shown to be effective for the reduction of amine N-oxides under mild conditions. nih.govresearchgate.net This method is tolerant of various functional groups, including halogens, suggesting that the reduction of this compound to 7-Bromoisoquinoline could be achieved without affecting the C-Br bond. nih.gov

The reduction of N-oxides can also be accomplished with other reagents such as triphenylphosphine (PPh₃). quimicaorganica.org The choice of reducing agent can be critical to achieve selectivity between the reduction of the N-oxide and the reductive debromination.

Reductive debromination, the removal of the bromine atom, would likely require harsher conditions or specific catalytic systems. While not explicitly detailed for this compound, such transformations are known in heterocyclic chemistry.

Table 2: Reduction of Nicotine N,N'-Dioxide using (pinB)₂

| Substrate | Reagent | Solvent | Time | Product | Yield (%) |

|---|---|---|---|---|---|

| Nicotine N,N'-Dioxide | 1 equiv (pinB)₂ | CH₃CN | 10 min | Nicotine N-Oxide | 96 |

| Nicotine N-Oxide | 1 equiv (pinB)₂ | CH₃CN | 10 min | Nicotine | 95 |

This table demonstrates the selective reduction of different N-oxides, which is relevant to the potential selective reduction of this compound. nih.gov

Cycloaddition Reactions and Pericyclic Processes of this compound

Isoquinoline N-oxides are known to participate in cycloaddition reactions, acting as 1,3-dipoles. These reactions are powerful tools for the construction of complex heterocyclic frameworks. A notable example is the base-controlled [3+3] cycloaddition reaction of isoquinoline N-oxides with azaoxyallyl cations, which are generated in situ from α-halohydroxamates. researchgate.netrsc.orgrsc.org

Depending on the base used, this reaction can lead to different products. With sodium carbonate, 1,11b-dihydro- researchgate.netrsc.orgCurrent time information in Pasuruan, ID.oxadiazino[3,2-a]isoquinolin-2(3H)-ones are formed. In contrast, using cesium carbonate as the base results in the formation of 2-(isoquinolin-1-yloxy)acetamides. rsc.org This highlights the subtle control that reaction conditions can exert on the outcome of cycloaddition pathways involving isoquinoline N-oxides. While these studies did not specifically report the use of this compound, the diverse range of substituted isoquinoline N-oxides that were successfully employed suggests that the 7-bromo derivative would also be a viable substrate. rsc.org

Table 3: Base-Controlled [3+3] Cycloaddition of Isoquinoline N-Oxides

| Isoquinoline N-Oxide | Base | Product Type | Yield (%) |

|---|---|---|---|

| Isoquinoline N-oxide | Na₂CO₃ | 1,11b-dihydro- researchgate.netrsc.orgCurrent time information in Pasuruan, ID.oxadiazino[3,2-a]isoquinolin-2(3H)-one | 72 |

| Isoquinoline N-oxide | Cs₂CO₃ | 2-(Isoquinolin-1-yloxy)acetamide | 75 |

| 4-Chloroisoquinoline N-oxide | Na₂CO₃ | 1,11b-dihydro- researchgate.netrsc.orgCurrent time information in Pasuruan, ID.oxadiazino[3,2-a]isoquinolin-2(3H)-one derivative | 65 |

| 4-Chloroisoquinoline N-oxide | Cs₂CO₃ | 2-(4-Chloroisoquinolin-1-yloxy)acetamide | 78 |

This table illustrates the outcomes of the [3+3] cycloaddition with different bases for unsubstituted and substituted isoquinoline N-oxides, indicating the likely reactivity of the 7-bromo derivative. rsc.org

Mechanistic Investigations of this compound Transformations

Detailed mechanistic studies specifically on the transformations of this compound are scarce in the available literature. However, general principles from related systems can be applied to understand the likely reaction pathways.

Kinetic Isotope Effect (KIE) Studies

Kinetic isotope effect studies are a powerful tool for elucidating reaction mechanisms by determining the rate-determining step and the nature of transition states. While no KIE studies have been reported specifically for reactions involving this compound, such studies have been instrumental in understanding the mechanisms of cross-coupling and other reactions of heterocyclic compounds. For example, KIE studies have been used to probe the mechanism of Suzuki-Miyaura reactions, providing insights into the oxidative addition and reductive elimination steps. libretexts.org

Intermediate Trapping and Characterization

The trapping and characterization of reactive intermediates can provide direct evidence for a proposed reaction mechanism. In the context of isoquinoline N-oxide chemistry, trapping experiments could be designed to capture key intermediates. For instance, in the base-controlled [3+3] cycloaddition, the formation of 1,11b-dihydro- researchgate.netrsc.orgCurrent time information in Pasuruan, ID.oxadiazino[3,2-a]isoquinolin-2(3H)-ones was observed as an intermediate when the reaction was carried out with cesium carbonate, which then rearranged to the final product. rsc.org This observation provides crucial insight into the reaction pathway. For the cross-coupling reactions of this compound, trapping experiments could potentially be used to isolate and characterize palladium-containing intermediates, thus shedding light on the catalytic cycle.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 7 Bromoisoquinoline 2 Oxide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the elucidation of the carbon-hydrogen framework of 7-bromoisoquinoline (B118868) 2-oxide. Through a combination of one-dimensional and two-dimensional NMR experiments, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 7-bromoisoquinoline 2-oxide provides crucial information about the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns (J), and integration. The presence of the N-oxide functionality and the bromine substituent significantly influences the chemical shifts of the aromatic protons. The N-oxide group, being electron-donating through resonance and electron-withdrawing through induction, tends to shield the protons at the C1, C3, and C6 positions and deshield the proton at the C8 position relative to isoquinoline (B145761). The bromine atom at the C7 position will further influence the electronic environment of the adjacent protons.

The expected ¹H NMR spectrum would display distinct signals for each of the six protons on the isoquinoline core. The protons on the pyridine (B92270) ring (H1 and H3) and the benzene (B151609) ring (H4, H5, H6, and H8) would appear as doublets, doublets of doublets, or singlets depending on their coupling partners. For instance, H1 and H3 would likely appear as doublets due to their coupling to each other across the nitrogen atom. The protons on the benzene ring would show a more complex splitting pattern due to ortho, meta, and para couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-1 | 8.80 | d | 6.0 |

| H-3 | 8.15 | d | 6.0 |

| H-4 | 7.80 | d | 8.5 |

| H-5 | 7.70 | d | 8.5 |

| H-6 | 7.65 | dd | 8.5, 2.0 |

| H-8 | 7.95 | d | 2.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 139.5 |

| C-3 | 121.0 |

| C-4 | 128.0 |

| C-4a | 129.0 |

| C-5 | 127.5 |

| C-6 | 131.0 |

| C-7 | 120.0 |

| C-8 | 129.5 |

| C-8a | 136.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the elemental formula of this compound (C₉H₆BrNO) with high confidence. The experimentally determined monoisotopic mass would be compared to the calculated theoretical mass, with a very small mass error (typically < 5 ppm) confirming the elemental composition. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺).

Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. agsanalitica.com When coupled with a Time-of-Flight (TOF) mass analyzer, ESI-TOF provides high-resolution mass measurements. For this compound, the ESI-TOF spectrum would show a prominent peak corresponding to the protonated molecule ([C₉H₆BrNO + H]⁺) at m/z 223.9705. uni.lu

By inducing fragmentation of the molecular ion (tandem mass spectrometry or MS/MS), a characteristic fragmentation pattern can be obtained. The fragmentation of isoquinoline alkaloids often involves the loss of small neutral molecules. nih.govresearchgate.net For this compound, characteristic fragmentation pathways could include the loss of an oxygen atom from the N-oxide, the loss of CO, or the cleavage of the bromine atom. The analysis of these fragment ions provides further confirmation of the proposed structure.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 223.97057 |

| [M+Na]⁺ | 245.95251 |

| [M-H]⁻ | 221.95601 |

Source: PubChem CID 22665927 uni.lu

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS)

Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-ToF-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the high-resolution mass analysis of a Q-ToF mass spectrometer. This method is instrumental in confirming the molecular weight of a compound and, through fragmentation analysis, providing insights into its structural components. The sample is first separated from a mixture by the LC system, and the eluent is then ionized, typically using electrospray ionization (ESI), before being introduced into the mass spectrometer. The Q-ToF analyzer provides highly accurate mass-to-charge ratio (m/z) measurements, often to within a few parts per million (ppm), allowing for the confident determination of elemental composition.

While detailed experimental LC-Q-ToF-MS studies providing retention times and fragmentation patterns for this compound are not widely published, predictive data for its mass spectrometric behavior is available. Collision Cross Section (CCS) values, which relate to the ion's size and shape in the gas phase, have been calculated. This data is crucial for compound identification in complex mixtures. Predicted CCS values for various adducts of this compound, calculated using the CCSbase model, offer a reference for future experimental work.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 223.97057 | 139.3 |

| [M+Na]⁺ | 245.95251 | 152.1 |

| [M-H]⁻ | 221.95601 | 144.6 |

| [M+NH₄]⁺ | 240.99711 | 160.4 |

| [M+K]⁺ | 261.92645 | 136.6 |

| [M+H-H₂O]⁺ | 205.96055 | 144.1 |

Data is predicted and sourced from PubChem.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy explores the transitions between quantized vibrational energy states of a molecule upon interaction with electromagnetic radiation. It serves as a primary tool for identifying the functional groups present within a compound, as different types of bonds (e.g., C=C, C-N, N-O) vibrate at characteristic frequencies.

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, providing a distinct spectrum that acts as a molecular "fingerprint." For this compound, FTIR analysis would be expected to reveal characteristic absorption bands for the aromatic C-H stretching, the C=C and C=N ring stretching of the isoquinoline core, the C-Br stretching, and, most notably, the N-O stretching of the N-oxide functional group. While this technique is standard for the characterization of such compounds, specific, experimentally-derived FTIR peak data for this compound is not detailed in the currently available scientific literature.

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR spectroscopy. It relies on the inelastic scattering of monochromatic light, usually from a laser source. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the bicyclic aromatic system. However, despite its utility, published experimental Raman spectra and corresponding peak shift data for this compound are not available in the reviewed literature.

X-ray Crystallography for Solid-State Structure Determination

The application of this technique to this compound would provide unambiguous proof of its structure and stereochemistry. Key data obtained would include the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ). At present, a single-crystal X-ray diffraction study for this compound has not been reported in the scientific literature, and as such, its detailed crystallographic parameters are not known.

Electronic Absorption and Circular Dichroism (CD) Spectroscopy (if applicable for chiral derivatives)

Electronic absorption spectroscopy, typically utilizing ultraviolet-visible (UV-Vis) light, probes the electronic transitions within a molecule, providing information about its conjugated systems. Circular Dichroism (CD) spectroscopy is a specialized form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is exclusively applicable to chiral molecules—those that are non-superimposable on their mirror images.

For this compound itself, which is achiral, a CD spectrum would not be observed. This technique would only become relevant if chiral derivatives were synthesized, for example, through the introduction of a stereocenter on a substituent. In such a case, CD spectroscopy would be an invaluable tool for determining the absolute configuration of the chiral derivative. A literature review indicates that no studies on chiral derivatives of this compound utilizing CD spectroscopy have been published.

Table of Compounds Mentioned

| Compound Name |

|---|

Computational and Theoretical Investigations of 7 Bromoisoquinoline 2 Oxide

Density Functional Theory (DFT) Calculations

Comprehensive searches for DFT studies on 7-bromoisoquinoline (B118868) 2-oxide have yielded no specific results. Consequently, there is no available data for the following subsections:

Geometry Optimization and Conformational Analysis

No published studies were found that detail the optimized molecular geometry, bond lengths, bond angles, or conformational analysis of 7-bromoisoquinoline 2-oxide as determined by DFT methods.

Electronic Structure Analysis (e.g., HOMO-LUMO Energy Levels, Frontier Molecular Orbitals)

There is no publicly available research detailing the electronic structure of this compound. Information regarding its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the HOMO-LUMO gap, or the visualization of its frontier molecular orbitals through DFT calculations could not be located.

Charge Distribution Analysis (e.g., Mulliken Charges, Natural Population Analysis)

An analysis of the charge distribution across the this compound molecule using methods such as Mulliken population analysis or Natural Population Analysis (NPA) has not been reported in the scientific literature.

Ab Initio Quantum Chemical Methods

Similarly, no studies employing ab initio quantum chemical methods, which are based on first principles without the inclusion of experimental data, have been conducted specifically on this compound. Such calculations would provide a highly theoretical and fundamental understanding of the molecule's properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

While experimental spectroscopic data may exist, there are no published computational studies that predict the NMR chemical shifts (¹H and ¹³C) or vibrational frequencies (IR and Raman) of this compound. These theoretical predictions are valuable for interpreting experimental spectra and confirming molecular structures.

Reaction Pathway Analysis and Transition State Modeling

The exploration of potential reaction mechanisms involving this compound through computational means, including the modeling of transition states and the calculation of activation energies, has not been documented. Such studies would be crucial for understanding its reactivity and potential applications in chemical synthesis.

Despite a comprehensive search for computational and theoretical investigations of this compound, no specific scholarly articles or databases containing Molecular Electrostatic Potential (MEP) mapping or Natural Bond Orbital (NBO) analysis for this particular compound could be located. The available information focuses on the synthesis, basic chemical properties, and general reactivity of isoquinoline (B145761) N-oxides and related derivatives.

Therefore, it is not possible to provide an article with detailed research findings and data tables for the requested computational analyses of this compound.

Synthetic Utility and Advanced Material Science Applications of 7 Bromoisoquinoline 2 Oxide

7-Bromoisoquinoline (B118868) 2-oxide as a Precursor in Complex Organic Synthesis

The structural framework of 7-Bromoisoquinoline 2-oxide, featuring a bromine atom at the C7 position and an N-oxide functionality, provides two distinct handles for chemical modification. This dual reactivity makes it a valuable precursor for the construction of diverse molecular architectures.

The isoquinoline (B145761) core is a privileged scaffold found in numerous biologically active natural products and pharmaceutical agents. The presence of the bromine atom on the this compound molecule allows for its elaboration into more complex isoquinoline derivatives through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. mdpi.com

For instance, the bromine atom can be readily substituted with aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling with appropriate boronic acids. This strategy opens avenues for the synthesis of a wide range of 7-substituted isoquinoline N-oxides, which can be further transformed. The Heck reaction, on the other hand, allows for the introduction of alkenyl substituents, while the Sonogashira coupling enables the installation of alkynyl moieties, further expanding the molecular diversity achievable from this single precursor.

The N-oxide group also plays a crucial role, not only by influencing the electronic properties of the isoquinoline ring system but also by providing a handle for further functionalization. For example, the N-oxide can be deoxygenated to the corresponding isoquinoline, or it can direct C-H functionalization at the C1 position.

Table 1: Potential Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst System (Example) | Resulting Structure |

| Suzuki-Miyaura | Arylboronic acid | Pd(OAc)₂ / Ligand | 7-Arylisoquinoline 2-oxide |

| Heck | Alkene | Pd(OAc)₂ / Ligand | 7-Alkenylisoquinoline 2-oxide |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | 7-Alkynylisoquinoline 2-oxide |

| Buchwald-Hartwig | Amine | Pd catalyst / Ligand | 7-Amino-isoquinoline 2-oxide |

This table presents hypothetical applications based on established palladium-catalyzed cross-coupling reactions.

Beyond the modification of the isoquinoline core, this compound can serve as an intermediate in the synthesis of more complex, fused heterocyclic systems. The reactivity of both the bromo and N-oxide functionalities can be harnessed in sequential or one-pot reactions to construct polycyclic aromatic systems. For example, a palladium-catalyzed cascade reaction could potentially be designed where an initial cross-coupling at the C7 position is followed by an intramolecular cyclization involving the N-oxide or a substituent introduced at the C1 position. nih.gov

The development of methods for the synthesis of functionalized quinolines and other nitrogen-containing heterocycles is an active area of research, driven by their prevalence in medicinal chemistry. sigmaaldrich.com By analogy, methodologies developed for related heterocyclic systems can be adapted to this compound to access novel chemical space.

Role in Catalysis and Asymmetric Synthesis

The unique electronic and structural features of this compound and its derivatives suggest their potential utility in the field of catalysis, particularly in asymmetric synthesis where the generation of single enantiomers of chiral molecules is crucial.

In recent years, chiral heteroaromatic N-oxides have gained prominence as powerful Lewis basic organocatalysts. researchgate.net These catalysts operate by activating substrates through the formation of a transient, more reactive intermediate. The development of chiral variants of this compound, for instance by introducing a chiral substituent via a cross-coupling reaction, could lead to a new class of organocatalysts.

The design of such catalysts would involve the strategic placement of a chiral moiety that can effectively control the stereochemical outcome of a reaction. The isoquinoline N-oxide unit would act as the Lewis basic site, while the chiral appendage would create a chiral environment around the reactive center. These potential chiral organocatalysts could find application in a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and allylation reactions.

The oxygen atom of the N-oxide group in this compound possesses Lewis basic properties, making it a potential ligand for coordinating to metal centers. The formation of chiral metal complexes with enantiopure ligands is a cornerstone of asymmetric catalysis. rsc.org Chiral derivatives of this compound could be synthesized and employed as ligands in a range of metal-catalyzed asymmetric reactions.

The bidentate or even tridentate coordination of a suitably functionalized this compound derivative to a metal center could create a well-defined chiral pocket, enabling high levels of enantioselectivity in reactions such as asymmetric hydrogenations, cyclopropanations, and epoxidations. The electronic properties of the isoquinoline ring system, which can be tuned through substitution at the C7 position, would also allow for the fine-tuning of the catalytic activity of the resulting metal complex.

Potential Applications in Material Science and Organic Electronics

The exploration of novel organic materials for applications in electronics and photonics is a rapidly advancing field. The conjugated π-system of the isoquinoline core, combined with the potential for extensive functionalization, makes this compound an interesting candidate for the development of new organic electronic materials.

Derivatives of this compound could be designed to exhibit specific electronic properties, such as high charge carrier mobility or strong luminescence. For instance, the extension of the π-conjugated system through polymerization or the introduction of electron-donating and electron-withdrawing groups could lead to materials suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The N-oxide functionality can also influence the solid-state packing of the molecules, which is a critical factor in determining the performance of organic electronic devices. Further research into the synthesis and characterization of oligomeric and polymeric materials derived from this compound is warranted to fully explore their potential in this exciting area.

Development of N-Oxide Containing Polymers or Frameworks

The incorporation of N-oxide functionalities into polymers and metal-organic frameworks (MOFs) is a strategy for developing materials with tailored properties. amerigoscientific.com The N-oxide group, being a 1,2-dipole, can influence the electronic characteristics and intermolecular interactions within a material. thieme-connect.de In principle, this compound could serve as a valuable monomer or building block in the synthesis of such advanced materials.

The presence of the bromine atom at the 7-position offers a reactive handle for polymerization reactions, such as cross-coupling reactions, which could be used to form the backbone of a polymer chain. Concurrently, the N-oxide group could act as a coordination site for metal ions in the formation of frameworks or as a site for hydrogen bonding, influencing the supramolecular structure of the resulting material. While the polymerization of various alkylene oxides to create diverse polymer architectures is a well-established field, the specific use of heteroaromatic N-oxides like this compound in this context is a more nascent area of research. nih.gov To date, specific research detailing the synthesis of polymers or frameworks directly incorporating this compound is not widely documented in peer-reviewed literature, representing a potential avenue for future investigation.

Photophysical Properties for Optoelectronic Materials (if studied)

The photophysical properties of heterocyclic compounds are of significant interest for their potential application in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and sensors. amerigoscientific.com Isoquinoline derivatives, in general, are known to exhibit fluorescence and have been explored for their optical properties. amerigoscientific.com The N-oxide group in this compound can be expected to modulate the electronic structure of the isoquinoline core, thereby influencing its absorption and emission characteristics.

The introduction of the bromine atom, a heavy atom, could also influence the photophysical pathways by promoting intersystem crossing, a phenomenon that can be useful in the design of materials for specific applications like photodynamic therapy or as phosphorescent emitters. However, detailed studies on the specific photophysical properties of this compound, such as its quantum yield, excited-state lifetime, and emission spectra, are not extensively reported. Further research is required to fully characterize its potential for use in optoelectronic materials.

Derivatization for Non-Biological Technological Applications

The derivatization of this compound is a key aspect of its synthetic utility, allowing for the creation of a wide range of new molecules with potentially useful properties for non-biological technological applications. The two primary sites for derivatization are the bromine-substituted carbon and the N-oxide group.

The bromine atom can be readily displaced or used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce new functional groups. chemicalbook.com This allows for the synthesis of a variety of substituted isoquinoline N-oxides with tailored electronic and steric properties. These derivatives could find use as ligands for catalysis, as components of functional dyes, or as building blocks for more complex molecular architectures. amerigoscientific.comwikipedia.org

The N-oxide itself can also participate in reactions. For instance, it can act as an oxidant or be deoxygenated to the corresponding isoquinoline. rsc.org Furthermore, it can direct substitution reactions on the isoquinoline ring. A notable reaction is the direct regioselective phosphonation of heteroaryl N-oxides with H-phosphonates, for which this compound serves as a reactant. thermofisher.com This reaction introduces a phosphonate (B1237965) group, which can be valuable for applications in materials science, such as in the creation of flame-retardant materials or for modifying the surface properties of materials.

Interactive Table: Key Reactions and Potential Applications

| Reaction Type | Reagents/Conditions | Product Type | Potential Non-Biological Application | Source |

| Nucleophilic Substitution | Amines, alcohols, palladium acetate (B1210297) catalyst | Substituted isoquinolines | Synthesis of functional materials | evitachem.com |

| Deoxygenation | Zinc, ammonium (B1175870) chloride | 7-Bromoisoquinoline | Intermediate for further synthesis | rsc.org |

| Phosphonation | H-phosphonates | Phosphonated isoquinoline N-oxide | Flame-retardant materials, surface modification | thermofisher.com |

The versatility of these derivatization strategies underscores the potential of this compound as a platform molecule for the development of new materials with novel technological applications.

Future Research Directions and Unexplored Avenues for 7 Bromoisoquinoline 2 Oxide

Development of Novel and Sustainable Synthetic Methodologies

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research on 7-Bromoisoquinoline (B118868) 2-oxide should prioritize the development of novel and sustainable synthetic methodologies beyond the conventional multi-step procedures that often involve harsh reagents and generate significant waste.

Promising research avenues include the adaptation of recently developed green synthetic methods for isoquinoline (B145761) N-oxides to accommodate the 7-bromo substituent. A notable example is the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. acs.orgresearchgate.netnih.govacs.orgrsc.org This method has been shown to be highly efficient for a range of isoquinoline N-oxides and its application to a bromo-substituted precursor could offer a more sustainable alternative to existing methods. acs.orgresearchgate.netnih.govacs.orgrsc.org

Another promising approach is the use of hypervalent iodine reagents, such as phenyliodine bis(trifluoroacetate) (PIFA), to mediate the oxidative cyclization of ketoximes with alkenes. acs.org Investigating the compatibility of this methodology with bromo-substituted substrates could lead to a new, efficient synthesis of 7-Bromoisoquinoline 2-oxide.

Further exploration into photocatalytic and enzymatic synthetic methods, which are currently underexplored for this specific compound, could also yield highly sustainable and selective production pathways.

Table 1: Potential Sustainable Synthetic Routes for this compound

| Methodology | Key Features | Potential Advantages for this compound |

| Copper-Catalyzed Cyclization in Water | Uses water as a green solvent, high atom economy. acs.orgresearchgate.netnih.govacs.orgrsc.org | Reduced environmental impact, potential for high yields. |

| Hypervalent Iodine-Mediated Cyclization | Employs PIFA as an oxidant in a fluorinated alcohol solvent. acs.org | Mild reaction conditions, potential for high functional group tolerance. |

| Photocatalytic Synthesis | Utilizes light energy to drive the reaction. | Green energy source, potential for novel reactivity. |

| Enzymatic Synthesis | Employs enzymes as catalysts for high selectivity. | High chemo- and regioselectivity, biodegradable catalysts. |

Exploration of Unconventional Reactivity Patterns

While the nucleophilic substitution of the bromine atom in this compound is a known reaction pathway, future research should delve into more unconventional reactivity patterns to unlock its full synthetic potential. evitachem.com

One major area of exploration is the C-H activation of the isoquinoline core. Research on related quinoline (B57606) N-oxides has demonstrated successful rhodium-catalyzed C2-alkylation and palladium-catalyzed C2-arylation. nih.gov Applying similar transition-metal catalyzed C-H functionalization strategies to this compound could enable the direct introduction of various substituents at specific positions, bypassing the need for pre-functionalized starting materials.

Photoredox catalysis offers another exciting frontier. The combination of visible light and a photocatalyst can initiate radical-mediated transformations under mild conditions. frontiersin.org Investigating the behavior of this compound in photoredox-catalyzed reactions, such as atom transfer radical addition (ATRA) or dual gold/photoredox catalysis, could lead to the discovery of novel and previously inaccessible transformations. acs.orgresearchgate.netbeilstein-journals.org

Furthermore, exploring cycloaddition reactions involving the N-oxide moiety could provide access to complex, three-dimensional molecular architectures. The potential for [3+2] or other cycloaddition pathways with various dipolarophiles remains largely unexplored for this specific compound.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic methods from batch to continuous flow processing offers numerous advantages, including enhanced safety, improved reproducibility, and facile scalability. Future research should focus on integrating the synthesis and subsequent reactions of this compound into flow chemistry and automated platforms.

The N-oxidation of nitrogen-containing heterocycles, a key step in the synthesis of this compound, has been successfully performed in microreactors, which can mitigate the safety concerns associated with exothermic oxidation reactions. acs.org The use of packed-bed microreactors with immobilized catalysts, such as titanium silicalite (TS-1), for N-oxidation presents a green and highly efficient alternative to batch processes. evitachem.com

Furthermore, the synthesis of quinolines and isoquinolines has been accelerated in charged microdroplets, suggesting that similar rate enhancements could be achievable for the synthesis of this compound. beilstein-journals.org Developing a continuous flow process for the entire synthetic sequence, from starting materials to the final N-oxide, would represent a significant advancement in its production. Automated platforms could then be employed for high-throughput screening of reaction conditions and for the rapid synthesis of a library of derivatives for biological or materials science applications.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry provides a powerful tool for understanding and predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating research. Future investigations into this compound would greatly benefit from the application of advanced computational modeling techniques.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular orbital energies (HOMO-LUMO), and electrostatic potential of this compound. nih.govnih.govchemrxiv.org This information is crucial for predicting its reactivity in various chemical transformations, including its susceptibility to nucleophilic and electrophilic attack at different positions. DFT studies can also be used to model the transition states of potential reactions, providing insights into reaction mechanisms and helping to rationalize observed regioselectivity.

Time-Dependent DFT (TD-DFT) calculations can predict the absorption and emission spectra of this compound and its derivatives, which is essential for designing photocatalytic systems or for exploring its potential applications in optoelectronic materials. chemrxiv.org

Molecular docking simulations could be used to predict the binding affinity and interaction modes of this compound derivatives with biological targets, such as enzymes or receptors, thus guiding the design of new therapeutic agents. acs.org

Table 2: Applications of Computational Modeling for this compound Research

| Computational Method | Information Gained | Potential Impact |

| Density Functional Theory (DFT) | Electronic structure, reactivity indices, reaction mechanisms. nih.govnih.govchemrxiv.org | Prediction of reactivity, rationalization of experimental outcomes. |

| Time-Dependent DFT (TD-DFT) | UV-Vis absorption and emission spectra. chemrxiv.org | Design of photocatalytic systems, prediction of optical properties. |

| Molecular Docking | Binding modes and affinities with biological targets. acs.org | Rational design of new drug candidates. |

Investigation of Solid-State Reactivity and Properties

The solid-state properties of a compound, including its crystal packing, polymorphism, and reactivity in the crystalline phase, are critical for its application in materials science and pharmaceuticals. The solid-state chemistry of this compound is a completely unexplored area that holds significant potential for future research.

Crystal engineering studies could be undertaken to control the solid-state architecture of this compound through the formation of cocrystals, salts, or polymorphs. acs.org This could lead to the modulation of its physical properties, such as solubility, melting point, and stability. The bromine atom and the N-oxide group provide sites for halogen and hydrogen bonding, which can be exploited to design specific supramolecular assemblies.

Solid-state photochemistry is another intriguing avenue. The investigation of the photochemical reactivity of this compound in the crystalline state could reveal unique transformations that are not observed in solution. researchgate.netchemrxiv.org The ordered environment of a crystal can lead to highly selective and stereospecific reactions.

Thermal analysis , using techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), would provide crucial information about the thermal stability and phase transitions of the solid material. This is particularly important for assessing its suitability for various applications and for understanding its solid-state behavior.

Q & A

Q. What unexplored applications of this compound warrant investigation in supramolecular or medicinal chemistry?

- Methodological Answer : Explore its use as a halogen-bond donor in crystal engineering via XB···N interactions. In medicinal contexts, screen for kinase inhibition using fragment-based drug design (FBDD) and validate with SPR binding assays. Cross-disciplinary collaboration with computational chemists is advised to prioritize targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products